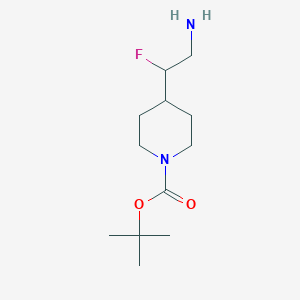

tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with a tert-butyl carbamate protecting group and a 2-amino-1-fluoroethyl substituent at the 4-position of the piperidine ring. The fluorine atom and amino group confer unique electronic and steric properties, which may influence solubility, metabolic stability, and target binding compared to non-fluorinated analogs.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(13)8-14/h9-10H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMNDOGGCPIXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring.

Fluorination: Introduction of the fluorine atom at the desired position.

Protection: The amino group is protected using tert-butyl groups to prevent unwanted reactions.

Final Assembly: The protected amino group is then coupled with the piperidine ring to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the piperidine ring.

Automated Fluorination:

Batch Processing: Protection and coupling reactions are carried out in batch processes to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions can be performed to modify the fluorine-containing side chain.

Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed.

Major Products:

Oxidation Products: Formation of nitroso or nitro derivatives.

Reduction Products: Formation of de-fluorinated or modified side chains.

Substitution Products: Introduction of various functional groups at the piperidine ring.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

- Investigated for its potential as a biochemical probe.

- Used in the study of enzyme-substrate interactions .

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs.

- Studied for its effects on various biological pathways .

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate and related piperidine derivatives:

Key Observations:

The difluorobenzyl substituent in CAS 1349716-46-6 introduces significant steric hindrance, which may reduce off-target interactions but complicate synthesis . Pyridinyl (CAS 1707580-61-7) and halogenated aryl groups (e.g., in ) enable π-stacking interactions with biological targets, a feature absent in the aliphatic fluoroethyl group.

Physical Properties: The light yellow solid state of CAS 1707580-61-7 suggests moderate stability under ambient conditions, whereas the target compound’s physical state remains uncharacterized . Fluorine’s electronegativity in the target compound may lower melting points compared to non-fluorinated analogs, enhancing solubility in organic solvents.

Safety and Handling: CAS 1707580-61-7 requires respiratory, hand, and eye protection despite lacking GHS classification, indicating moderate irritancy . Similar precautions are advisable for the target compound due to its reactive amino and fluoroethyl groups.

Biological Activity

Tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate (CAS Number: 1312756-09-4) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a piperidine ring and an amino-fluoroethyl substituent, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Biological Activity Overview

Research indicates that compounds containing piperidine moieties often exhibit significant biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have shown that piperidine derivatives can induce cytotoxicity in various cancer cell lines. For instance, a related piperidine compound demonstrated enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . The structural features of this compound may contribute to similar anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | Cytotoxicity | Mechanism |

|---|---|---|---|

| This compound | FaDu | Enhanced | Apoptosis induction |

| Bleomycin | FaDu | Standard | DNA damage |

Neuroprotective Effects

Piperidine derivatives have also been explored for their neuroprotective properties. Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes could lead to increased levels of acetylcholine, thereby enhancing cognitive function.

Anti-inflammatory Properties

The anti-inflammatory potential of piperidine derivatives has been documented in various studies. Compounds that inhibit leukotriene synthesis have shown promise in reducing edema and secondary damage following traumatic brain injury (TBI) . Given its structural similarities, this compound may exhibit comparable anti-inflammatory effects.

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives:

- Cancer Treatment : A study evaluated the efficacy of a piperidine-based compound against lung cancer cells, showing significant inhibition of tumor growth.

- Neuroprotection : In an animal model of Alzheimer's disease, a related piperidine compound improved cognitive function by inhibiting AChE activity.

- Trauma Recovery : Research on TBI indicated that compounds with similar structures reduced inflammatory markers and improved recovery outcomes in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.